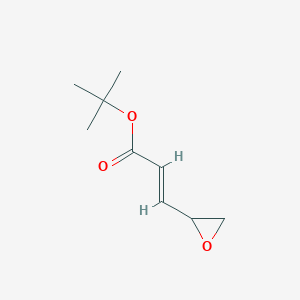
tert-Butyl(E)-3-(oxiran-2-yl)acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl(E)-3-(oxiran-2-yl)acrylate is an organic compound that features a tert-butyl group, an oxirane ring, and an acrylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl(E)-3-(oxiran-2-yl)acrylate typically involves the reaction of tert-butyl acrylate with an epoxide. One common method is the use of tert-butyl acrylate and epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the epoxide ring opens and forms the desired product.
Industrial Production Methods
In industrial settings, the production of this compound can be optimized using flow microreactor systems. These systems offer enhanced control over reaction conditions, leading to higher yields and more efficient processes compared to traditional batch methods .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl(E)-3-(oxiran-2-yl)acrylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxirane derivatives.
Reduction: Reduction reactions can lead to the opening of the oxirane ring, forming diols.
Substitution: The acrylate moiety can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the acrylate group.
Major Products Formed
The major products formed from these reactions include epoxides, diols, and substituted acrylates, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl(E)-3-(oxiran-2-yl)acrylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of polymers and copolymers.
Biology: The compound is studied for its potential use in bioconjugation and as a reactive intermediate in the synthesis of biologically active molecules.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals, coatings, and adhesives
Mechanism of Action
The mechanism of action of tert-Butyl(E)-3-(oxiran-2-yl)acrylate involves its reactivity towards nucleophiles and electrophiles. The oxirane ring is particularly reactive, allowing for ring-opening reactions that can lead to the formation of various functionalized products. The acrylate moiety can undergo polymerization or copolymerization, contributing to the compound’s versatility in material science applications .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (2-(oxiran-2-yl)ethyl)carbamate: Similar in structure but contains a carbamate group instead of an acrylate.
tert-Butyl (2-(oxiran-2-yl)ethyl)ether: Contains an ether linkage instead of an acrylate.
tert-Butyl (2-(oxiran-2-yl)ethyl)amine: Features an amine group instead of an acrylate.
Uniqueness
tert-Butyl(E)-3-(oxiran-2-yl)acrylate is unique due to the presence of both an oxirane ring and an acrylate moiety. This combination imparts distinct reactivity and versatility, making it valuable in various synthetic and industrial applications .
Properties
Molecular Formula |
C9H14O3 |
|---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
tert-butyl (E)-3-(oxiran-2-yl)prop-2-enoate |
InChI |
InChI=1S/C9H14O3/c1-9(2,3)12-8(10)5-4-7-6-11-7/h4-5,7H,6H2,1-3H3/b5-4+ |
InChI Key |
NHBQGYTXVOYMEB-SNAWJCMRSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)/C=C/C1CO1 |
Canonical SMILES |
CC(C)(C)OC(=O)C=CC1CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Chloro-8-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B13119883.png)
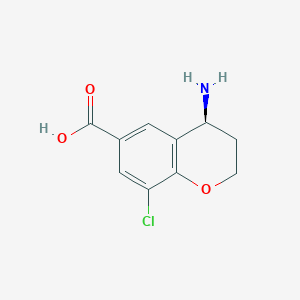
![Ethyl [1,3]thiazolo[5,4-c]pyridine-6-carboxylate](/img/structure/B13119898.png)
![2,4-Dimethylpyrido[3,4-B]pyrazin-3(4H)-one](/img/structure/B13119904.png)
![[(19S)-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl] 2-[6-[(2-aminoacetyl)amino]hexanoylamino]acetate](/img/structure/B13119912.png)

![7-Bromo-2-ethyl-3H-imidazo[4,5-b]pyridine](/img/structure/B13119917.png)
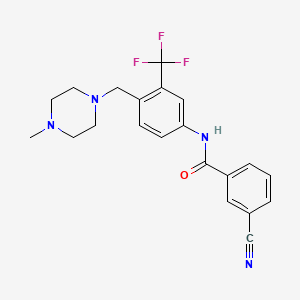
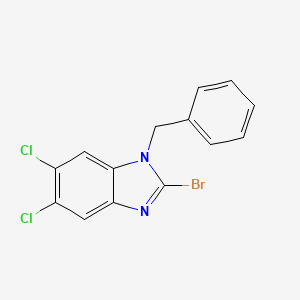
![Pyrimido[4,5-d][1,2,3]triazine](/img/structure/B13119935.png)
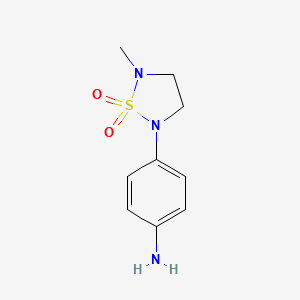
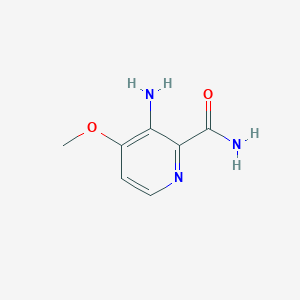
![6-Methoxy-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B13119953.png)
![2-Ethyl-3-methyl-5-(methylthio)-2H-pyrazolo[4,3-e][1,2,4]triazine](/img/structure/B13119960.png)
